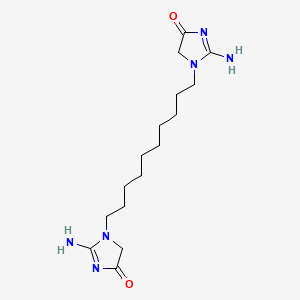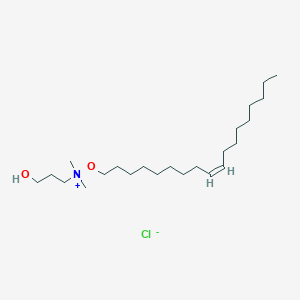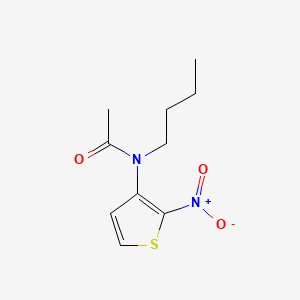
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C10H14N2O3S It is known for its unique structure, which includes a nitro group and a thienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- typically involves the reaction of 2-nitro-3-thiophenecarboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound may be used to study the effects of nitro and thienyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thienyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Acetamide, N-(2-nitro-3-thienyl)-: Similar structure but lacks the butyl group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group and an acetamide moiety but with a different aromatic ring.
N-(2-Hydroxy-5-nitrosophenyl)acetamide: Similar to the previous compound but with a nitroso group instead of a nitro group.
Uniqueness: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a butyl group and a nitro-thienyl moiety
Propriétés
Numéro CAS |
122777-70-2 |
|---|---|
Formule moléculaire |
C10H14N2O3S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
N-butyl-N-(2-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-6-11(8(2)13)9-5-7-16-10(9)12(14)15/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
WRLIXCPYCQJUQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


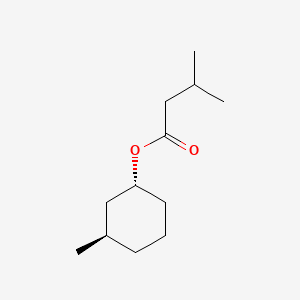
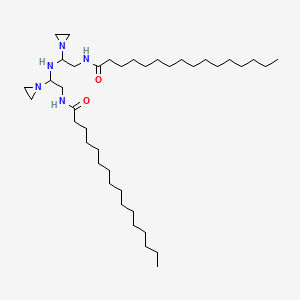

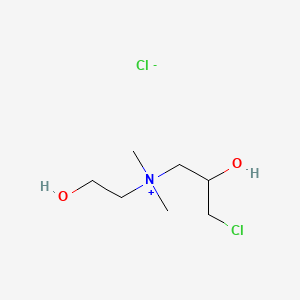

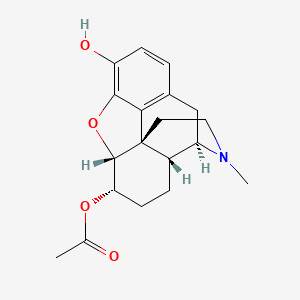

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
